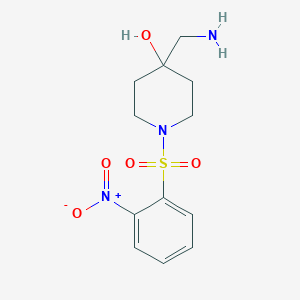
4-(Aminomethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ANS-6637 and has been studied extensively for its biochemical and physiological effects.
科学研究应用
ANS-6637 has been studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, ANS-6637 has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and its inhibition can lead to DNA damage accumulation and cell death. ANS-6637 has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ANS-6637 has been shown to have potential therapeutic effects in cardiovascular diseases such as myocardial infarction and heart failure.
作用机制
The mechanism of action of ANS-6637 involves the inhibition of PARP, which is an enzyme involved in the repair of DNA damage. ANS-6637 binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and cell death. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage.
Biochemical and Physiological Effects
ANS-6637 has been shown to have several biochemical and physiological effects. In cancer cells, ANS-6637 inhibits the growth of cancer cells by inducing DNA damage and cell death. In neurons, ANS-6637 has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. Additionally, ANS-6637 has been shown to improve cardiac function and reduce myocardial damage in animal models of myocardial infarction and heart failure.
实验室实验的优点和局限性
One of the advantages of ANS-6637 is its specificity for PARP, which makes it a potent inhibitor of PARP activity. Additionally, ANS-6637 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of ANS-6637 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the study of ANS-6637. One of the directions is the further development of ANS-6637 as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the study of ANS-6637 in combination with other drugs to enhance its therapeutic efficacy. Additionally, the study of ANS-6637 in animal models of other diseases such as diabetes and autoimmune diseases can provide insights into its potential applications in these fields.
Conclusion
In conclusion, ANS-6637 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ANS-6637 involves the reaction between 4-piperidinol and 2-nitrobenzenesulfonyl chloride. ANS-6637 has been studied for its potential applications in cancer research, neuroscience, and cardiovascular diseases. Its mechanism of action involves the inhibition of PARP, which leads to the accumulation of DNA damage and cell death. ANS-6637 has several biochemical and physiological effects, including the inhibition of cancer cell growth and protection against neurodegenerative diseases. One of the advantages of ANS-6637 is its specificity for PARP, which makes it a potent inhibitor of PARP activity. However, its potential toxicity needs to be carefully evaluated in preclinical studies. There are several future directions for the study of ANS-6637, including its further development as a therapeutic agent and the study of its potential applications in other diseases.
合成方法
The synthesis of ANS-6637 involves the reaction between 4-piperidinol and 2-nitrobenzenesulfonyl chloride. This reaction results in the formation of ANS-6637, which is a white or off-white solid. The purity of ANS-6637 can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
4-(aminomethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c13-9-12(16)5-7-14(8-6-12)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,16H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYMIWLTKHVYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

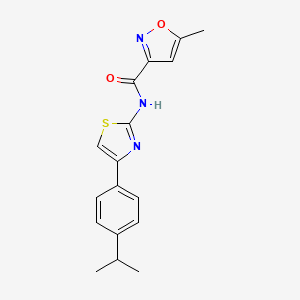
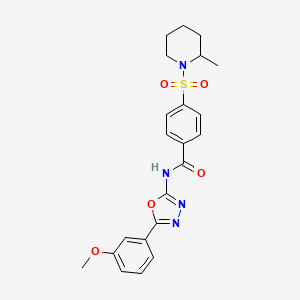
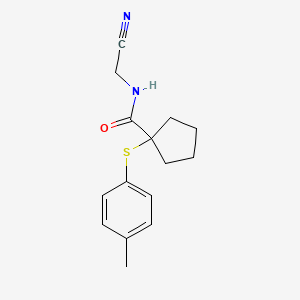

![7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432069.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2432070.png)
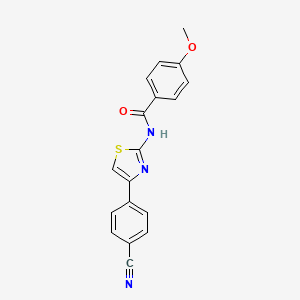
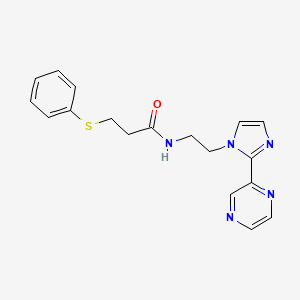
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2432074.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride;hydrochloride](/img/structure/B2432078.png)

![2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2432083.png)
![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2432084.png)
